1-(4-Chloro-3-fluorophenyl)cyclopropanamine
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . It is a cyclopropane derivative with a chloro and fluoro substituent on the phenyl ring, making it a valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or sodium tert-butoxide in a suitable solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclopropanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)cyclopropanamine
- 1-(4-Fluorophenyl)cyclopropanamine
- 1-(4-Chlorophenyl)cyclopropanamine
Comparison: 1-(4-Chloro-3-fluorophenyl)cyclopropanamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual substitution can enhance its specificity and potency in various applications compared to similar compounds with only one substituent.
Properties
CAS No. |
1260790-76-8 |
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Molecular Formula |
C9H9ClFN |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 |
InChI Key |
IXHCNCRLGZJHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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